Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

Medicinal Chemistry Anti-tubercular Drug Discovery Structure-Activity Relationship (SAR)

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate (CAS 302913-63-9) is a synthetic, heterocyclic small molecule belonging to the pyrrolo[1,2-a]quinoline class. With a molecular formula of C₂₃H₁₈FNO₃ and a molecular weight of 375.4 g/mol, it is characterized by a distinctive 7-methyl substitution on its quinoline core and a 4-fluorobenzoyl moiety.

Molecular Formula C23H18FNO3
Molecular Weight 375.4 g/mol
CAS No. 302913-63-9
Cat. No. B15079305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate
CAS302913-63-9
Molecular FormulaC23H18FNO3
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=CC(=C3)C
InChIInChI=1S/C23H18FNO3/c1-3-28-23(27)18-13-21(22(26)15-5-8-17(24)9-6-15)25-19-10-4-14(2)12-16(19)7-11-20(18)25/h4-13H,3H2,1-2H3
InChIKeySTLUHXLWVJUKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate (CAS 302913-63-9)


Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate (CAS 302913-63-9) is a synthetic, heterocyclic small molecule belonging to the pyrrolo[1,2-a]quinoline class. With a molecular formula of C₂₃H₁₈FNO₃ and a molecular weight of 375.4 g/mol, it is characterized by a distinctive 7-methyl substitution on its quinoline core and a 4-fluorobenzoyl moiety . This specific substitution pattern is foundational to its role as a key intermediate and lead analog in a novel class of anti-tubercular agents designed to combat drug-resistant Mycobacterium tuberculosis [1].

The Substitution Singularity: Why Analogs of Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate Are Not Interchangeable


The biological activity of this pyrrolo[1,2-a]quinoline chemotype is profoundly sensitive to the specific identity of the benzoyl substituent. The granted patent explicitly delineates a discrete set of active compounds, highlighting that anti-tubercular efficacy is not a class-wide property but is tied to specific structural features like the 4-fluorobenzoyl or 3,5-bis(trifluoromethyl)benzoyl groups [1]. Critically, SAR studies on the closely related 5-methyl regioisomer demonstrate that the 4-fluorobenzoyl derivative achieved the most promising activity against multidrug-resistant (MDR) strains of M. tuberculosis at 16 µg/mL, a result that other substituents could not replicate [2]. Therefore, a seemingly minor change at the 1-position, such as using a 4-chloro or 4-bromo analog, or altering the core methylation site, will result in a different compound with an unvalidated and potentially inactive biological profile, making generic procurement for target-specific research unfeasible.

Quantitative Differentiation Evidence for Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate


Structural Differentiation from Direct 7-Methyl Patent Comparators

Among the specifically claimed anti-tubercular agents in US11938120B1, ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate (4c) is structurally differentiated from its closest 7-methyl analogs by the presence of a single fluorine atom at the para-position of the benzoyl ring. The exact comparators are: 4a (4-methylbenzoyl), 4b (unsubstituted benzoyl), 4d (2-nitrobenzoyl), and 4e (4-bromobenzoyl). This fluorine substitution introduces unique electronic properties (high electronegativity) and alters lipophilicity compared to the 4-methyl or 4-bromo analogs, a factor known to critically influence pharmacokinetics and target binding within this chemotype. Direct comparative anti-TB MIC data for these exact 7-methyl derivatives is not disclosed in the patent text [1].

Medicinal Chemistry Anti-tubercular Drug Discovery Structure-Activity Relationship (SAR)

Regioisomeric Activity Crossover: Inferring Potency from 5-Methyl Series Anti-MDR-TB Data

While direct MIC data for the 7-methyl analog is not yet public, the value of the 4-fluorobenzoyl moiety is powerfully demonstrated in the highly analogous 5-methyl regioisomer series. In this series, the 4-fluorobenzoyl derivative (4j) was identified as the most promising anti-TB agent from a library of 11 compounds, exhibiting a minimum inhibitory concentration (MIC) of 16 µg/mL against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis [1]. This potency is superior to its closest active counterparts in the same assay, which showed MICs of 64 µg/mL (4f) and 32 µg/mL (4k). This confirms that the 4-fluorobenzoyl fragment is a critical pharmacophore for potent anti-MDR-TB activity within this chemical class.

Antimycobacterial Activity Drug Resistance Structure-Activity Relationship (SAR)

SAR-Driven Differentiation: The Unique Value of the 7-Methyl Core Over 5-Methyl Regioisomers

The compound's 7-methyl substitution on the quinoline core fundamentally distinguishes it from the widely studied 5-methylpyrrolo[1,2-a]quinoline-3-carboxylate analogs [1]. This is not a trivial difference; it is a regioisomeric variation that generates a distinct chemical space with a separate intellectual property position, as demonstrated by its specific claim in the patent US11938120B1 [2]. The shift of the methyl group from the 5- to the 7-position alters the molecule's shape, electronic distribution, and potentially its interactions with biological targets like the DprE1 enzyme, which was identified as a target for the 5-methyl series [1].

Regioisomer Comparison Chemical Biology Intellectual Property

Procurement-Driven Application Scenarios for Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate


Anti-Tubercular Lead Optimization: Exploring MDR-TB Pharmacophore Expansion

This compound is a strategic starting point for medicinal chemistry programs focused on multidrug-resistant tuberculosis (MDR-TB). Based on the class-level inference that the 4-fluorobenzoyl moiety is a key pharmacophore for potent anti-MDR-TB activity (demonstrated by a 16 µg/mL MIC in the 5-methyl series [1]), researchers should procure this specific 7-methyl analog to investigate if the shift in core methylation improves potency, alters the resistance profile, or modifies the pharmacokinetic properties relative to the established 5-methyl series, as outlined in patent US11938120B1 [2].

Intellectual Property-Driven Scaffold Hopping for Novel Anti-Infectives

For organizations seeking new, patentable anti-tubercular scaffolds, this compound offers a direct entry point. The specific 7-methylpyrrolo[1,2-a]quinoline core represents a distinct chemical space from the prior art 5-methyl regioisomers, with its own independent patent protection [2]. Procuring this material enables the exploration of novel structure-activity relationships (SAR) and the construction of a proprietary compound library around this differentiated core, circumventing the crowded intellectual property landscape of earlier analogs.

Chemical Biology Probe Synthesis: Investigating Mechanism of Action

The presence of the synthetically versatile 3-carboxylate ester makes this compound an ideal precursor for developing chemical biology probes. As the target identification studies for the related 5-methyl series suggested interactions with the DprE1 enzyme [1], procuring this 7-methyl analog allows for the synthesis of affinity chromatography ligands or fluorescent probes. Such tools are critical for confirming the molecular target, studying binding kinetics with the 7-methyl scaffold, and validating the mechanism of action for this novel subclass of anti-TB agents.

Analytical Reference Standard for Purity and Metabolite Analysis

As the compound is primarily available as an AldrichCPR (custom-prepared reagent) , sourcing it establishes a high-purity reference standard crucial for downstream analytical workflows. This is essential for laboratories developing HPLC methods to monitor reaction progress during analog synthesis, for quantifying compound purity in lead optimization, or for use as a standard in preliminary in vitro ADME and metabolic stability assays where a well-characterized sample of the patented lead structure is required.

Quote Request

Request a Quote for Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.